Methyl 3-(2-ethoxyethoxy)propanoate

Catalog No.
S12574412
CAS No.
5420-62-2
M.F
C8H16O4
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(2-ethoxyethoxy)propanoate

CAS Number

5420-62-2

Product Name

Methyl 3-(2-ethoxyethoxy)propanoate

IUPAC Name

methyl 3-(2-ethoxyethoxy)propanoate

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C8H16O4/c1-3-11-6-7-12-5-4-8(9)10-2/h3-7H2,1-2H3

InChI Key

RJQNUXAWTOXYCY-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCC(=O)OC

Methyl 3-(2-ethoxyethoxy)propanoate is an organic compound characterized by its ester functional group. Its chemical structure comprises a propanoate moiety linked to a 2-ethoxyethoxy group, which contributes to its solubility and reactivity. The compound is typically represented by the molecular formula C10_{10}H20_{20}O3_3 and has a molar mass of 188.27 g/mol. This compound is often utilized in various chemical syntheses and applications due to its unique properties.

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of 3-(2-ethoxyethoxy)propanoic acid and methanol. This reaction can be catalyzed by either an acid or a base.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, resulting in a different ester and methanol. It typically requires a catalyst such as sodium methoxide or sulfuric acid.
  • Reduction: Methyl 3-(2-ethoxyethoxy)propanoate can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4_4).

The synthesis of methyl 3-(2-ethoxyethoxy)propanoate typically involves the esterification of propanoic acid with 3-(2-ethoxyethoxy)-1-propanol. This reaction is usually conducted in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion of the reactants into the desired ester product.

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. These reactors facilitate efficient mixing of reactants and allow for the removal of by-products, leading to higher purity and yield of the final product.

Methyl 3-(2-ethoxyethoxy)propanoate has several applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
  • Linker Molecule: The compound is used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells .
  • Functional Coatings: Its functional groups allow it to be utilized in developing coatings that require specific chemical interactions with surfaces.

While direct interaction studies specifically involving methyl 3-(2-ethoxyethoxy)propanoate are scarce, its role as a linker in PROTACs suggests that it may interact with various proteins and enzymes involved in cellular degradation pathways. These interactions can influence cellular processes such as protein turnover and signal transduction pathways .

Several compounds share structural similarities with methyl 3-(2-ethoxyethoxy)propanoate. Below is a comparison highlighting its uniqueness:

Compound NameDescription
Methyl 3-(2-hydroxyethoxy)propanoateSimilar structure but contains a hydroxyl group instead of an ethoxy group, influencing solubility and reactivity.
Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochlorideContains an amino group, enhancing its potential for biological activity and ligand development.
Ethyl 3-(2-ethoxyethoxy)propanoateAn ethyl ester variant that may exhibit different solubility characteristics compared to methyl esters.

Methyl 3-(2-ethoxyethoxy)propanoate stands out due to its specific combination of ethylene glycol ether functionality and propanoate structure, making it particularly useful in synthetic chemistry and bioconjugation applications.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Exact Mass

176.10485899 g/mol

Monoisotopic Mass

176.10485899 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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